molecular formula C20H18BrF3N2O2 B3550762 1-(4-bromobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-(4-bromobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B3550762
M. Wt: 455.3 g/mol
InChI Key: JWQKJMHYYZKLDW-UHFFFAOYSA-N
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Description

1-(4-bromobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and piperidine moieties

Preparation Methods

The synthesis of 1-(4-bromobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-bromobenzoyl chloride: This can be achieved by reacting 4-bromobenzoic acid with thionyl chloride.

    Formation of the piperidine intermediate: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Coupling with 3-(trifluoromethyl)aniline: The final step involves coupling the piperidine intermediate with 3-(trifluoromethyl)aniline under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-bromobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to target molecules. The piperidine ring enhances its solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-bromobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-bromo-4-(trifluoromethyl)benzene: This compound shares the trifluoromethyl and bromine groups but lacks the piperidine ring, making it less complex and potentially less versatile.

    4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound has a similar trifluoromethyl group but includes a sulfonyl chloride group, which imparts different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-(4-bromobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrF3N2O2/c21-16-6-4-14(5-7-16)19(28)26-10-8-13(9-11-26)18(27)25-17-3-1-2-15(12-17)20(22,23)24/h1-7,12-13H,8-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQKJMHYYZKLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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